Superior Suzuki–Miyaura Cross-Coupling Reactivity of C5–Br vs. C5–Cl Pyridines
The bromine atom at the 5-position of 5-bromo-3-isopropoxy-2-methoxypyridine enables substantially higher yields in Pd-catalyzed Suzuki–Miyaura cross-coupling compared to the corresponding 5-chloro-3-isopropoxy-2-methoxypyridine. In a systematic study of monohalopyridines with a borated L-aspartic acid derivative, the experimental yield order was Br > I ≫ Cl, with 3-bromopyridine affording the coupling product quantitatively under optimized conditions [1]. The DFT-calculated trend (I ≫ Br, Cl) did not match experiment; thus the practical synthetic advantage of the bromo-substituted pyridine is experimentally validated and not merely computational. This class-level inference directly supports the procurement preference for the 5-bromo compound over its 5-chloro analog when the intended application involves Suzuki–Miyaura bond construction.
| Evidence Dimension | Suzuki–Miyaura cross-coupling experimental yield ranking by halogen substituent |
|---|---|
| Target Compound Data | Br (quantitative yield reported for 3-bromopyridine under optimized conditions; Br yield > I yield ≫ Cl yield) [1] |
| Comparator Or Baseline | Cl: very low yield (Cl ≪ Br); I: lower yield than Br despite higher calculated reactivity [1] |
| Quantified Difference | Experimental yield order Br > I ≫ Cl; quantitative yield achieved for Br-substrate [1] |
| Conditions | Pd-catalyzed Suzuki–Miyaura coupling of monohalopyridines with borated L-aspartic acid derivative; DFT calculations at the same level of theory [1] |
Why This Matters
Procurement of the 5-bromo compound directly enables high-yielding cross-coupling that the 5-chloro analog cannot deliver under identical conditions, impacting route feasibility and overall synthetic efficiency.
- [1] Dai Tokairin et al. Suzuki–Miyaura cross-coupling reaction of monohalopyridines and L-aspartic acid derivative. Tetrahedron Letters 59(52), 4602–4605 (2018). DOI: 10.1016/j.tetlet.2018.11.038. View Source
